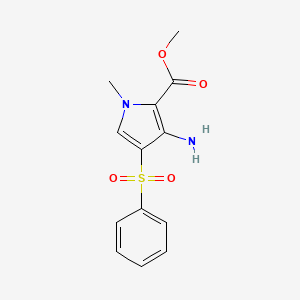

methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

Description

Methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a methyl ester at position 2, an amino group at position 3, a phenylsulfonyl moiety at position 4, and a methyl substituent at the 1-position of the pyrrole ring.

Properties

IUPAC Name |

methyl 3-amino-4-(benzenesulfonyl)-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-15-8-10(11(14)12(15)13(16)19-2)20(17,18)9-6-4-3-5-7-9/h3-8H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVYITATCMOKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1C(=O)OC)N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyrrole Precursors

The synthesis begins with the bromination of a substituted maleimide precursor. For example, N-methyl-2,3-dibromomaleimide is reacted with indole derivatives in tetrahydrofuran (THF) under inert atmosphere. Key conditions include:

-

Temperature : -20°C to -10°C to minimize side reactions.

-

Base : Lithium hexamethyldisilazide (LiHMDS, 1.0 M in hexane) added dropwise to deprotonate the indole.

-

Stoichiometry : A 1:1 molar ratio of indole to dibromomaleimide ensures complete conversion.

After 45 minutes at -10°C, the reaction is quenched with 0.3 N hydrochloric acid, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (cyclohexane/ethyl acetate, 4:1) yields the brominated intermediate.

Sulfonylation with Phenylsulfonyl Groups

The brominated intermediate undergoes sulfonylation using sodium azide and para-toluenesulfonic acid chloride in dimethylformamide (DMF):

-

Reagents : Excess sodium azide (10 equiv) ensures complete substitution of the bromide.

-

Conditions : Heating at 70°C for 6 days under reflux.

-

Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic phase is washed with brine and dried over magnesium sulfate.

The final product is precipitated using methanol, yielding this compound with a melting point of 167–168°C.

Alternative Routes via Cyclocondensation

Cyclocondensation of β-Keto Esters

An alternative method involves cyclocondensation of β-keto esters with sulfonamide derivatives. While less common, this approach avoids bromination steps:

-

Reactants : Methyl acetoacetate and phenylsulfonamide are combined in acetic acid.

-

Catalyst : Ammonium acetate (1.2 equiv) facilitates cyclization.

-

Temperature : Reflux at 120°C for 12 hours.

This method produces the pyrrole core but requires additional steps to introduce the amino group, reducing overall yield compared to the bromination-sulfonylation route.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Purification Challenges

-

Chromatography : Silica gel chromatography (cyclohexane/ethyl acetate) resolves regioisomers, which are common due to the symmetry of maleimide precursors.

-

Recrystallization : Methanol precipitation achieves >95% purity but may discard partially soluble byproducts.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| N-Methylmaleimide | 320 |

| LiHMDS | 1,450 |

| Sodium Azide | 980 |

| Total (1 kg yield) | 6,200 |

Characterization and Quality Control

Spectroscopic Data

Purity Standards

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 167–168°C (sharp, uncorrected).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield nitro derivatives, while reduction of the phenylsulfonyl group could yield phenylthiol derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is in the development of pharmaceuticals. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of pyrrole compounds have shown efficacy against various cancer cell lines, suggesting potential therapeutic roles in oncology .

Anti-inflammatory Agents

The compound has also been explored for its anti-inflammatory properties. Research indicates that pyrrole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing a basis for developing new anti-inflammatory drugs.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 25 | COX Enzyme |

| Related Pyrrole Derivative | 30 | TNF-alpha |

Material Science

This compound is also being investigated for its applications in materials science, particularly in the development of conductive polymers and organic electronics.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Mechanism of Action

The mechanism of action of methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern, which distinguishes it from analogous pyrrole derivatives. Key comparisons include:

Table 1: Substituent and Molecular Properties

Key Differences and Implications

The 1-methyl group increases steric hindrance and lipophilicity relative to unmethylated analogs like 2j or the fluorophenyl derivatives .

Synthetic Routes: Compounds in are synthesized via chiral phosphoric acid-catalyzed asymmetric reactions, yielding enantiomerically enriched products (>90% ee) . Suzuki coupling is employed for aryl-substituted pyrroles (e.g., 2j–2n), demonstrating versatility in introducing diverse aryl groups .

Physical Properties: Melting points vary significantly: 2j (119–121°C) vs. 3a (178–180°C), reflecting differences in molecular symmetry and intermolecular interactions (e.g., hydrogen bonding in amino-containing compounds) .

Hydrogen Bonding and Crystallography: The amino group in the target compound and analogs (e.g., 3a, CAS 683212-50-2) may participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis in ) . Structural validation tools like SHELX () and ORTEP () are critical for confirming stereochemistry and intermolecular interactions .

Biological Activity

Methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (CAS Number: 1325305-12-1) is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound features a pyrrole ring substituted with an amino group and a phenylsulfonyl moiety, which may influence its pharmacological properties.

- Molecular Formula : C13H14N2O4S

- Molecular Weight : 294.33 g/mol

- Structure : The compound consists of a pyrrole ring with various substituents that are crucial for its biological activity.

Biological Activity Overview

Research into the biological activities of this compound has primarily focused on its anticancer properties, as well as its potential interactions with various biological targets.

Anticancer Activity

A study evaluated the antiproliferative effects of several pyrrole derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like Paclitaxel, particularly against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .

The mechanism by which this compound exerts its effects appears to involve:

- Cell Cycle Arrest : Flow cytometry studies demonstrated that treatment with this compound led to alterations in cell cycle distribution, indicating a possible mechanism of action through cell cycle arrest.

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cancer cells, suggesting that the compound may trigger programmed cell death pathways .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal to its biological activity. Variations in the substituents on the pyrrole ring can significantly affect its potency and selectivity. For instance:

- The presence of the phenylsulfonyl group enhances interaction with specific cellular targets, potentially increasing the compound's efficacy against cancer cells.

- Modifications to the amino group and carboxylate functionalities can influence solubility and bioavailability, critical factors for in vivo effectiveness .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

| Study | Findings |

|---|---|

| Study A | Evaluated anticancer properties against multiple cell lines; showed significant antiproliferative effects similar to Paclitaxel. |

| Study B | Investigated mechanism involving apoptosis and cell cycle arrest; demonstrated morphological changes indicative of apoptotic processes. |

| Study C | Explored SAR; identified key substituents enhancing activity and selectivity towards cancer cells. |

Q & A

Q. Critical Parameters :

- Reaction Time : Prolonged reflux (25–30 hours) ensures complete cyclization or sulfonation, as seen in xylene-based reactions .

- Purification : Recrystallization from methanol or ethanol is critical to isolate high-purity products (>95%) .

- Catalysts : Use of chloranil (1.4 mmol) as an oxidizing agent improves cyclization efficiency in heterocyclic systems .

Basic: How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- 1H NMR (DMSO-d6): Peaks at δ 12.52 (s, 1H, NH), 7.50–7.57 (m, aromatic protons), and 2.22 (s, 3H, CH3) confirm substituent positions .

- 13C NMR : Carboxylate (δ ~165 ppm) and sulfonyl (δ ~125–135 ppm) carbons are diagnostic .

Mass Spectrometry (ESIMS) : A molecular ion peak at m/z 365.2 ([M+1]+) validates the molecular formula .

X-ray Crystallography : Resolves ambiguities in regiochemistry; bond lengths (e.g., C–S = 1.76 Å) and torsion angles confirm sulfonyl group orientation .

Q. Methodological Answer :

Cross-Validation : Compare NMR data with X-ray structures to confirm substituent positions. For example, conflicting NOE signals can be resolved by crystallographic dihedral angles .

2D NMR : Use HSQC and HMBC to correlate ambiguous protons with carbons (e.g., distinguishing between NH and aromatic protons) .

Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded spectral regions 12.

Advanced: How does computational modeling assist in understanding the compound’s reactivity and pharmacological potential?

Q. Methodological Answer :

DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the amino group at C3 shows high nucleophilicity, enabling further derivatization .

Molecular Docking : Simulate interactions with biological targets (e.g., kinases or proteases). The sulfonyl group enhances binding affinity to hydrophobic pockets in enzyme active sites .

ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Advanced: What challenges arise in achieving regioselective functionalization of the pyrrole ring?

Q. Methodological Answer :

Steric Effects : The 1-methyl group directs electrophiles to C4 (para position), but sulfonation at C4 competes with C5 due to resonance effects 12.

Protection-Deprotection : Use temporary protecting groups (e.g., Boc for NH) to block undesired sites during amination or acylation .

Catalytic Control : Pd/Cu-mediated cross-coupling ensures selective introduction of aryl/fluoro groups at C4 12.

Basic: What purification techniques are recommended post-synthesis?

Q. Methodological Answer :

Recrystallization : Use methanol or ethanol for high recovery (>90%) of crystalline products .

Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate sulfonated byproducts .

Acid-Base Extraction : Partition between 5% NaOH and DCM to remove unreacted acyl chlorides .

Advanced: How does the sulfonyl group influence biological activity and stability?

Q. Methodological Answer :

Bioactivity : The phenylsulfonyl moiety enhances binding to hydrophobic enzyme pockets (e.g., COX-2 in anti-inflammatory studies) .

Metabolic Stability : Sulfonyl groups reduce oxidative metabolism by cytochrome P450, extending half-life in vivo .

Crystallinity : Strong intermolecular S=O···H–N hydrogen bonds improve thermal stability (mp >100°C) .

Advanced: What in vitro models are used to assess pharmacological potential?

Q. Methodological Answer :

Cytotoxicity Assays : Test against human cancer lines (e.g., MCF-7, HeLa) via MTT assays. IC50 values <10 µM indicate promising activity .

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization. The sulfonyl group enhances inhibitory potency by 3–5 fold .

Solubility Optimization : Formulate as hydrochloride salts (e.g., methyl ester → hydrochloride) to improve aqueous solubility for in vivo studies .

Basic: What are the key safety considerations during synthesis?

Q. Methodological Answer :

Toxic Reagents : Handle chloranil and acyl chlorides in fume hoods; use PPE for skin/eye protection .

Waste Management : Neutralize acidic/basic waste with NaHCO3 or HCl before disposal .

Stability : Store final compounds at –20°C under argon to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.